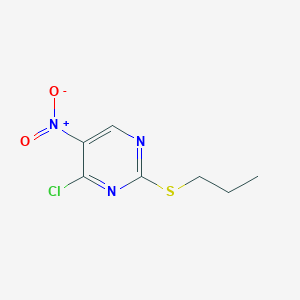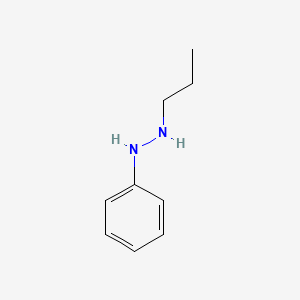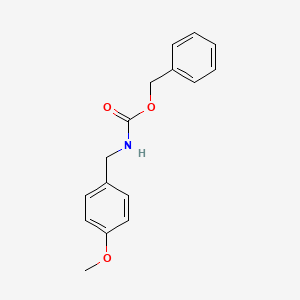
4-Chloro-5-nitro-2-(propylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 233.68 g/mol . It is known for its role as an impurity in the drug Ticagrelor, which is a reversible oral P2Y12 receptor antagonist used in the treatment of acute coronary syndromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves several steps:
Ring-closure Reaction: 2-nitro-1,3-propanedioic acid alkyl ester reacts with thiourea to generate 5-nitro-2-sulfo-barbituric acid sodium.
Sulfur Alkylation: The resulting compound undergoes sulfur alkylation with halogenopropane to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Chlorination: Finally, chlorination of the intermediate produces this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of alkali metal salts and phase transfer catalysts to optimize yield and purity. The process includes nitration, sulfur alkylation, and chlorination reactions under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal salts and phase transfer catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used in the reaction.
Reduction: The major product is the corresponding amino derivative.
Aplicaciones Científicas De Investigación
4-Chloro-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. In the context of Ticagrelor, it acts as an impurity that may affect the drug’s efficacy and safety . The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A closely related compound with similar chemical properties.
5-Nitro-2-(propylthio)pyrimidine: Another related compound with a different substitution pattern.
Uniqueness
4-Chloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in Ticagrelor highlights its importance in pharmaceutical research and quality control .
Propiedades
Número CAS |
2518331-26-3 |
|---|---|
Fórmula molecular |
C7H8ClN3O2S |
Peso molecular |
233.68 g/mol |
Nombre IUPAC |
4-chloro-5-nitro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3O2S/c1-2-3-14-7-9-4-5(11(12)13)6(8)10-7/h4H,2-3H2,1H3 |
Clave InChI |
VIHBIGXGQCAIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)




